N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid, also known as N-α-tert-Butoxycarbonyl-N-ε-(benzyloxycarbonyl)-N-ε-isopropyl-L-lysine dicyclohexylamine salt, is a derivative of lysine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The ε-amino group is then protected with a benzyloxycarbonyl (Z) group, followed by the introduction of an isopropyl group. The final product is obtained as a dicyclohexylamine (DCHA) salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of protective groups like Boc and Z is crucial in preventing side reactions and ensuring the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.
Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The isopropyl group enhances the compound’s stability and solubility, making it easier to handle during synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Z)-OH: Lacks the isopropyl group, making it less stable and soluble.
Boc-Lys(Boc)-OH: Has two Boc protective groups, which may require different deprotection conditions.
Boc-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Z, which is removed under basic conditions.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid is unique due to its combination of protective groups and the isopropyl group, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBMPPYXXBIEI-FERBBOLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135101-24-5 |
Source
|
Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.